molecular formula C5H7NO B2475462 1-Isocyanato-1-methylcyclopropane CAS No. 102121-96-0

1-Isocyanato-1-methylcyclopropane

Cat. No.: B2475462
CAS No.: 102121-96-0
M. Wt: 97.117
InChI Key: FYORXHQVJPQLQE-UHFFFAOYSA-N
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Description

1-Isocyanato-1-methylcyclopropane is a chemical compound known for its unique structure and potential applications in various fields It features a cyclopropane ring with an isocyanate group and a methyl group attached to it

Mechanism of Action

Target of Action

The primary target of 1-Isocyanato-1-methylcyclopropane is the ethylene receptors present in various organisms . Ethylene is a plant hormone that plays a crucial role in the ripening process of fruits. The compound acts as an inhibitor of ethylene perception, thereby affecting the ripening process .

Mode of Action

This compound interacts with its targets by binding to the ethylene receptors . This binding forms an ethylene-receptor complex, which results in the inhibition of ethylene perception . This interaction leads to a delay in the fruit ripening process .

Biochemical Pathways

The compound affects the biochemical pathways associated with the ripening process of fruits. It inhibits the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and suppressed the expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene . These genes and enzymes are involved in the ethylene signaling pathway, which is crucial for fruit ripening .

Pharmacokinetics

It is known that the compound is effective at low concentrations and has a non-toxic mode of action . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in a delay in the ripening process of fruits . This delay is associated with a reduction in the activities of cell wall degrading enzymes, slower weight loss, increased fruit firmness, and retention of fruit quality like TSS, sugars etc. during ripening .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. The compound’s effect is optimal at a concentration of 1 μl/l, with a treatment time of 12–24 h . The storage temperature also impacts the compound’s action, with optimal temperatures being 0 °C for temperate fruits or 20 °C for tropical fruits . The shelf temperature also plays a role, with 20 °C being the most effective .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with phosgene, resulting in the formation of the isocyanate group. The reaction typically occurs under controlled conditions to ensure safety and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to the toxicity of phosgene. Alternative methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-1-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming cycloaddition products.

    Polymerization: It can be used as a monomer in the production of polyurethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Various catalysts can be used to facilitate these reactions, including metal catalysts for polymerization.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Produced through polymerization reactions.

Scientific Research Applications

1-Isocyanato-1-methylcyclopropane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Material Science: Employed in the production of polyurethanes, which are used in coatings, adhesives, and foams.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-Isocyanato-1-methylcyclopropane is unique due to its isocyanate functional group, which imparts distinct reactivity and applications compared to other cyclopropane derivatives. Its ability to form ureas and carbamates makes it valuable in organic synthesis and material science.

Properties

IUPAC Name

1-isocyanato-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(2-3-5)6-4-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYORXHQVJPQLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102121-96-0
Record name 1-isocyanato-1-methylcyclopropane
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